diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride
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Overview
Description
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves several steps. One common method includes the reaction of phenoxyacetic acid with alpha-((diethylamino)methyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or ether under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of pharmaceuticals, pesticides, and dyes
Mechanism of Action
The mechanism of action of phenoxyacetic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies have shown that it can inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride can be compared with other similar compounds, such as:
Phenoxyacetic acid: A simpler structure with similar chemical properties but different applications.
Phenoxyacetamide derivatives: These compounds have variations in their functional groups, leading to different biological activities.
Phenoxy thiazoles: Known for their cytotoxic and anti-proliferative activities
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
109691-07-8 |
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Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI Key |
MWHAVBLZLGSQAC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-] |
Synonyms |
ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE |
Origin of Product |
United States |
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